HM-PROXYL Provides Superior In Vivo Radioprotection vs. CM-PROXYL and MC-PROXYL Stemming from Higher Bone Marrow Distribution
In a direct head-to-head comparison of three 3-substituted PROXYLs, HM-PROXYL (hydroxymethyl) conferred greater protection to C3H mice against lethal 8 Gy whole-body X-irradiation than CM-PROXYL (carbamoyl) or MC-PROXYL (methoxycarbonyl) [1]. The superior radioprotection correlated with blood concentration: HM-PROXYL reached a higher maximum blood level than CM- and MC-PROXYL after intraperitoneal injection (all peaked at 5–10 min), and bone marrow concentrations followed the same rank order (HM- > CM- ≈ MC-) [1]. In contrast, all three PROXYLs exhibited indistinguishable redox potentials, indistinguishable in vitro DNA-protective efficacy (measured by 8-hydroxydeoxyguanosine formation in salmon DNA and plasmid pBR322 cleavage), and indistinguishable cellular radioprotection (L5178Y colony formation assay) [1]. This demonstrates that the HM-PROXYL advantage is pharmacokinetic—driven by superior tissue distribution—rather than intrinsic radical-scavenging potency [1].
| Evidence Dimension | In vivo radioprotection (survival after 8 Gy X-irradiation) and blood/bone marrow concentration in C3H mice |
|---|---|
| Target Compound Data | HM-PROXYL: highest radioprotection; highest blood and bone marrow concentration among the three PROXYLs |
| Comparator Or Baseline | CM-PROXYL (carbamoyl) and MC-PROXYL (methoxycarbonyl): lower radioprotection (HM- > CM- ≈ MC-); lower blood and bone marrow concentrations |
| Quantified Difference | Rank order HM- > CM- ≈ MC-PROXYL for both radioprotection and in vivo concentration; no difference in redox potential or in vitro DNA protection |
| Conditions | C3H mice, 8 Gy whole-body X-irradiation; PROXYLs injected i.p.; blood and bone marrow sampled at 5–10 min post-injection; redox potential by cyclic voltammetry |
Why This Matters
For procurement in radioprotection or antioxidant development, HM-PROXYL is the only 3-substituted PROXYL with demonstrated in vivo efficacy advantage—substituting CM- or MC-PROXYL forfeits this benefit despite identical in vitro profiles.
- [1] Anzai K, Ueno M, Yoshida A, Furuse M, Aung W, Nakanishi I, Moritake T, Takeshita K, Ikota N. Comparison of stable nitroxide, 3-substituted 2,2,5,5-tetramethylpyrrolidine-N-oxyls, with respect to protection from radiation, prevention of DNA damage, and distribution in mice. Free Radical Biology and Medicine. 2006;40(7):1170-1178. DOI: 10.1016/j.freeradbiomed.2005.11.006. View Source
